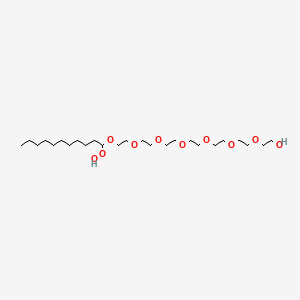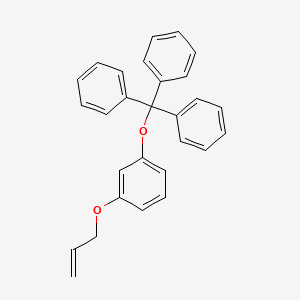
3-(Allyloxy)phenyl(triphenylmethyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)phenyl(triphenylmethyl) ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an allyloxy group and a triphenylmethyl group attached to a phenyl ring, making it a unique and complex molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)phenyl(triphenylmethyl) ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the use of sodium phenoxide and allyl bromide, resulting in the formation of the desired ether .
Industrial Production Methods
Industrial production of ethers, including this compound, often relies on the Williamson ether synthesis due to its efficiency and high yield. The reaction is typically conducted in a homogeneous solution using solvents like dimethoxyethane to ensure complete reaction and high purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)phenyl(triphenylmethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Allyloxy)phenyl(triphenylmethyl) ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)phenyl(triphenylmethyl) ether involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles. This process involves the formation of a transition state and the subsequent formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the triphenylmethyl group.
Triphenylmethyl ether: Contains the triphenylmethyl group but lacks the allyloxy group.
Phenyl allyl ether: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-(Allyloxy)phenyl(triphenylmethyl) ether is unique due to the presence of both the allyloxy and triphenylmethyl groups, which impart distinct chemical properties and reactivity compared to other ethers. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
501648-63-1 |
|---|---|
Formule moléculaire |
C28H24O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-prop-2-enoxy-3-trityloxybenzene |
InChI |
InChI=1S/C28H24O2/c1-2-21-29-26-19-12-20-27(22-26)30-28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h2-20,22H,1,21H2 |
Clé InChI |
GUKKCRIMAORDPN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=CC=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


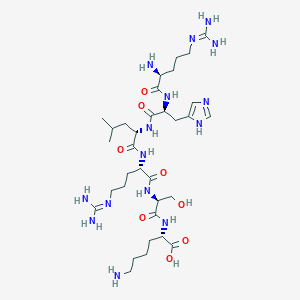
![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)
![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
![4-Isothiazolecarboxamide, 3,5-dichloro-N-[(phenylamino)carbonyl]-](/img/structure/B12596012.png)
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)

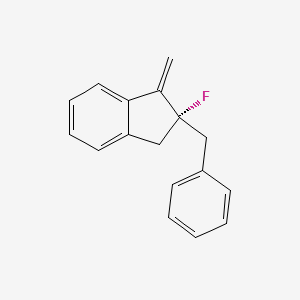
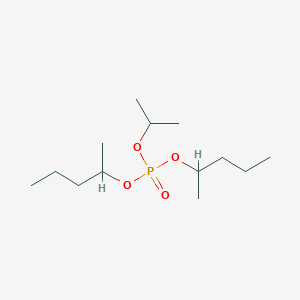
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
